molecular formula C25H32N2OS B12474681 N-cyclododecylphenothiazine-10-carboxamide

N-cyclododecylphenothiazine-10-carboxamide

Cat. No.: B12474681
M. Wt: 408.6 g/mol
InChI Key: CXAFHCNBBXDGOM-UHFFFAOYSA-N
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Description

N-cyclododecylphenothiazine-10-carboxamide is a compound with the molecular formula C25H32N2OS. It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a cyclododecyl group attached to the nitrogen atom of the phenothiazine ring, and a carboxamide group at the 10th position of the phenothiazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecylphenothiazine-10-carboxamide typically involves the amidation of phenothiazine-10-carboxylic acid with cyclododecylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group . The reaction conditions often include the use of a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecylphenothiazine-10-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclododecylphenothiazine-10-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclododecylphenothiazine-10-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The phenothiazine ring structure allows for binding to multiple targets, potentially leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclododecylphenothiazine-10-carboxamide is unique due to the presence of the cyclododecyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives .

Properties

Molecular Formula

C25H32N2OS

Molecular Weight

408.6 g/mol

IUPAC Name

N-cyclododecylphenothiazine-10-carboxamide

InChI

InChI=1S/C25H32N2OS/c28-25(26-20-14-8-6-4-2-1-3-5-7-9-15-20)27-21-16-10-12-18-23(21)29-24-19-13-11-17-22(24)27/h10-13,16-20H,1-9,14-15H2,(H,26,28)

InChI Key

CXAFHCNBBXDGOM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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